(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
Description
(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-methyl group, a nitrile (-CN) at position 4, and a hydrazinyl-linked 2-bromobenzylidene moiety at position 3. The (E)-configuration of the benzylidene hydrazone linkage is critical for its stereoelectronic properties, influencing molecular planarity and interactions with biological targets.
Properties
IUPAC Name |
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-8-16-11(6-14)12(18-8)17-15-7-9-4-2-3-5-10(9)13/h2-5,7,17H,1H3/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDPIMACFJUKH-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: The reaction between 2-bromobenzaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, leads to the formation of the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 2-methyl-4-cyanomethyl-oxazole in the presence of a base, such as sodium ethoxide, to form the desired product.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazinyl group facilitates intramolecular cyclization under acidic or thermal conditions. For example:
Mechanistic studies suggest protonation of the hydrazine nitrogen initiates cyclization, followed by elimination of HO to form the oxadiazole ring .
Nucleophilic Substitution at the Nitrile Group
The carbonitrile group undergoes nucleophilic addition or substitution:
Electrophilic Aromatic Substitution (EAS)
The oxazole ring undergoes regioselective electrophilic attacks:
| Reaction | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | C5 | 5-Nitro-oxazole derivative | 55% |
| Bromination | Br, CHCl | C5 | 4-Cyano-5-bromo-2-methyloxazole | 73% |
Cross-Coupling via Bromine
The 2-bromobenzylidene group participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl-oxazole hybrid | 81% |
| Buchwald-Hartwig | Pd(dba), Xantphos | Aminated derivative | 66% |
Reduction and Oxidation
Selective transformations of functional groups:
| Process | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazine reduction | H/Pd-C, EtOH | Hydrazine to amine | 84% |
| Nitrile oxidation | HO, NaOH | Carboxylic acid | 89% |
Schiff Base Formation
The hydrazinyl group reacts with carbonyl compounds:
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Product | Notes |
|---|---|---|
| UV (365 nm), CHCN | Oxazole ring-opened nitrile | Forms aziridine intermediate |
| Visible light, eosin Y | C–H arylation at oxazole | Merges photocatalysis with C–H activation |
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C without solvent.
-
pH Sensitivity : Oxazole ring hydrolyzes in strong base (pH > 12) .
-
Light Sensitivity : Store in amber vials to prevent photodegradation .
This compound’s multifunctional design enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives followed by cyclization to form the oxazole ring. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For example, compounds with isoxazole and oxadiazole moieties have shown significant toxicity against various pathogenic fungi at low concentrations. Specifically, certain derivatives exhibit lethal effects comparable to established antifungal agents like clotrimazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|---|
| Compound 5b | Candida albicans | 25 | 100 |
| Compound 5d | Aspergillus niger | 30 | 100 |
| Compound 5f | Cryptococcus neoformans | 28 | 100 |
2. Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively researched. For instance, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines by interfering with microtubule formation, a critical process in cell division. One study reported that a derivative showed IC50 values ranging from 0.5 to 73.2 nM across different cancer cell lines, indicating potent antiproliferative activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound 4a | HT-29 | 0.5 |
| Compound 4b | MCF-7 | 12 |
| Compound 4c | A549 | 73.2 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several hydrazine derivatives, including those based on the oxazole framework. The results indicated that compounds with electron-withdrawing groups significantly enhanced antifungal activity compared to their electron-donating counterparts . This case study illustrates the importance of substituent effects on biological activity.
Case Study 2: Cancer Treatment Potential
Another case study focused on the application of oxazole derivatives in cancer therapy. The study evaluated a series of compounds for their ability to inhibit cell proliferation in vitro. The results demonstrated that specific structural modifications led to increased potency against cancer cells, emphasizing the role of chemical structure in drug design .
Mechanism of Action
The mechanism of action of (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
Oxazole vs. Pyrimidine/Thiazole Derivatives
- Pyrimidine analogs: describes pyrimidine-5-carbonitrile derivatives with benzylidenehydrazinyl substituents. These compounds, such as 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile, exhibit similar hydrazone linkages but differ in their six-membered pyrimidine core.
- Thiazolo-pyrimidine analogs : reports thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a and 11b ) with hydrazone substituents. The sulfur atom in the thiazole ring introduces distinct electronic effects, such as increased polarizability, which may enhance interactions with sulfur-containing biological targets (e.g., cysteine residues in enzymes) compared to the oxygen-containing oxazole .
Substituent Effects
- Bromo vs. Other Halogens/Substituents: The 2-bromo substituent in the target compound contrasts with analogs bearing chloro, cyano, or nitro groups (e.g., 11b in and 4-chlorophenyl derivatives in ). Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability but could reduce metabolic stability compared to smaller substituents .
- Nitrile Group : The nitrile (-CN) at position 4 is conserved across many analogs (e.g., 11a , 11b , and chromene derivatives in ). This group contributes to hydrogen bonding and dipole interactions, critical for binding to enzymes like cytochrome P450 or kinases .
Physicochemical and Spectral Properties
Spectral Characterization
- IR Spectroscopy : The nitrile stretch (ν~2200 cm⁻¹) is consistent across analogs (e.g., 11a : 2219 cm⁻¹, ; chromene derivatives: 2204 cm⁻¹, ). The target compound’s E-configuration would produce a distinct =CH signal in ¹H NMR (~7.9–8.1 ppm), similar to 11a (7.94 ppm) and 11b (8.01 ppm) .
- Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~360–370) would align with analogs like 11a (m/z 386) and 11b (m/z 403), adjusted for bromine’s isotopic pattern .
Thermal Stability
- Melting Points: Hydrazone derivatives typically exhibit high melting points due to intermolecular hydrogen bonding. For example, 11a melts at 243–246°C, while chromene derivatives () melt at 223–227°C. The bromine substituent may increase the target compound’s m.p. compared to non-halogenated analogs .
Antifungal and Antimicrobial Potential
Anticancer Activity
- Thiazole vs. Oxazole Cores : identifies a thiazolyl hydrazone with IC₅₀ = 125 µg/mL against MCF-7 cells. The oxazole core in the target compound may offer improved metabolic stability over thiazoles, which are prone to oxidation .
Biological Activity
(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the bromobenzylidene substituent and the carbonitrile group enhances its biological activity.
Antitumor Activity
Research indicates that oxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .
Table 1: Antitumor Activity of Related Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Compound C | HepG2 | 25 |
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been extensively studied. The compound this compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibits selective antibacterial effects, which can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
Other Biological Activities
In addition to antitumor and antimicrobial effects, oxazole derivatives have demonstrated anti-inflammatory, antiviral, and analgesic properties. These effects are often mediated through interactions with various biological targets, including enzymes and receptors involved in inflammatory processes .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or bacterial growth.
- Receptor Modulation : It can interact with receptors involved in pain perception and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a related oxazole derivative in a xenograft model of breast cancer. The compound significantly reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro tests demonstrated that a series of oxazole derivatives exhibited varying degrees of antibacterial activity against common pathogens. The most effective compounds were further analyzed for their mode of action, revealing disruption in cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
